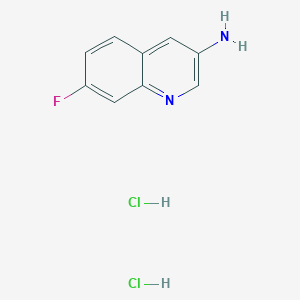

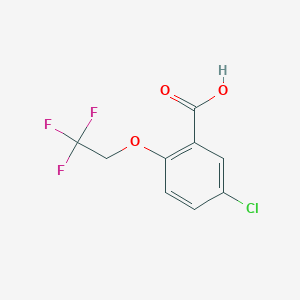

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid

Übersicht

Beschreibung

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid, commonly referred to as 5-chloro-2-TFEB, is an organic compound with a wide range of applications in the field of scientific research. It has been used in various studies for its ability to act as a catalyst, a reagent, and a ligand. 5-chloro-2-TFEB can also be used for its biocompatibility and its ability to facilitate the synthesis of a variety of compounds.

Wissenschaftliche Forschungsanwendungen

Plant Growth Regulation : Research dating back to 1959 by Pybus et al. studied the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids. They found that certain benzoic acids, including chloro-derivatives, exhibited growth-promoting activity in plants (Pybus et al., 1959).

Material Science and Polymer Chemistry : A study by Mayershofer et al. in 2006 used benzoic acid derivatives in the synthesis of ruthenium-based metathesis catalysts. These catalysts were then employed in the cyclopolymerization of diynes, a process significant for creating novel polymeric materials (Mayershofer et al., 2006).

Pharmaceutical Intermediates : In 2022, Zhang et al. investigated the industrial-scale synthesis of a key intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, for the production of SGLT2 inhibitors, an important class of drugs for diabetes therapy (Zhang et al., 2022).

Antimicrobial Research : A 2008 study by Limban et al. reported the antimicrobial activity of thioureides derived from chlorophenoxymethyl-benzoic acid. These compounds showed potential as antimicrobial agents, particularly against multidrug-resistant strains (Limban et al., 2008).

Crystallography and Molecular Structure : Pramanik et al. in 2019 conducted a crystallographic study using X-ray powder diffraction on substituted benzoic acid derivatives, contributing to the understanding of molecular structures in the field of crystallography (Pramanik et al., 2019).

Development of Fluorescence Probes : Setsukinai et al. in 2003 developed novel fluorescence probes using benzoic acid derivatives. These probes were designed to detect reactive oxygen species, which are important in various biological and chemical applications (Setsukinai et al., 2003).

Thermodynamic Study in Pharmaceutical Research : A 2016 study by Reschke et al. focused on the phase behavior of benzoic acid and chlorobenzoic acids, which are model compounds for drug substances. This research is crucial for process design in pharmaceutical production (Reschke et al., 2016).

Electrochemical Studies : Mandić et al. in 2004 examined the electrochemical behavior of azo-benzoic acids, contributing to the understanding of electrochemical processes relevant in various chemical applications (Mandić et al., 2004).

Eigenschaften

IUPAC Name |

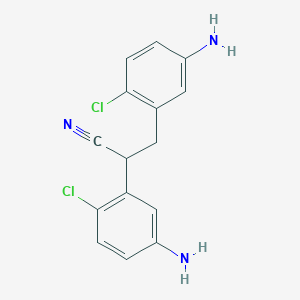

5-chloro-2-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c10-5-1-2-7(6(3-5)8(14)15)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMJKMPOLTZCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Aminomethyl)benzo[b]thiophene](/img/structure/B1373393.png)

![(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B1373408.png)

![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)